molecular formula C19H18Cl3N3OS B4283514 2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER

2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER

Cat. No.: B4283514
M. Wt: 442.8 g/mol
InChI Key: DVCPPHVRADBVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, such as chloro, methyl, phenoxy, and thioether, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide in the presence of a base.

    Attachment of the Dichlorobenzylthio Group: The dichlorobenzylthio group can be attached through a thiol-alkylation reaction, where a thiol derivative reacts with a benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as sodium azide, thiourea, and primary amines are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and aromatic rings.

    Substitution: Azide, thiourea, and amine derivatives.

Scientific Research Applications

2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It is studied for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-chlorophenoxy)ethyl]-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
  • 3-[1-(2-methylphenoxy)ethyl]-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
  • 2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methyl groups on the phenoxyethyl moiety, along with the dichlorobenzylthio group, provides a unique profile that differentiates it from other similar compounds.

Properties

IUPAC Name

3-[1-(2-chloro-5-methylphenoxy)ethyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3OS/c1-11-4-6-15(21)17(8-11)26-12(2)18-23-24-19(25(18)3)27-10-13-5-7-14(20)16(22)9-13/h4-9,12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCPPHVRADBVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C2=NN=C(N2C)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER
Reactant of Route 2
Reactant of Route 2
2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER
Reactant of Route 3
Reactant of Route 3
2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER
Reactant of Route 4
Reactant of Route 4
2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER
Reactant of Route 5
Reactant of Route 5
2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER
Reactant of Route 6
Reactant of Route 6
2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER

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